molecular formula C21H30ClN5O2 B6944187 N-[(2-cyclopentyloxyphenyl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride

N-[(2-cyclopentyloxyphenyl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride

Cat. No.: B6944187
M. Wt: 419.9 g/mol
InChI Key: XYLSWGFMHDGIHT-UHFFFAOYSA-N
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Description

N-[(2-cyclopentyloxyphenyl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a piperidine moiety, and a cyclopentyloxyphenyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(2-cyclopentyloxyphenyl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2.ClH/c1-15-20(24-25-26(15)17-10-12-22-13-11-17)21(27)23-14-16-6-2-5-9-19(16)28-18-7-3-4-8-18;/h2,5-6,9,17-18,22H,3-4,7-8,10-14H2,1H3,(H,23,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLSWGFMHDGIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2CCNCC2)C(=O)NCC3=CC=CC=C3OC4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyclopentyloxyphenyl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cycloaddition reaction between an azide and an alkyne. The piperidine moiety is then introduced through a nucleophilic substitution reaction, followed by the attachment of the cyclopentyloxyphenyl group via an etherification reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are selected to facilitate the reactions and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyclopentyloxyphenyl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic ring or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-[(2-cyclopentyloxyphenyl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving triazole and piperidine moieties.

    Industry: It can be used in the development of new materials, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-cyclopentyloxyphenyl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity. The piperidine moiety can influence the compound’s binding affinity and selectivity, while the cyclopentyloxyphenyl group may enhance its stability and solubility. These interactions collectively contribute to the compound’s overall biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, piperidine-containing molecules, and compounds with cyclopentyloxyphenyl groups. Examples include:

  • 1,2,3-triazole derivatives
  • Piperidine-based drugs like piperidinecarboxamide
  • Cyclopentyloxyphenyl-substituted compounds

Uniqueness

N-[(2-cyclopentyloxyphenyl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride is unique due to its combination of structural features, which confer distinct chemical and biological properties

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